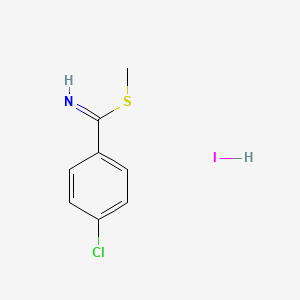

Methyl 4-chlorobenzene-1-carboximidothioate hydroiodide

Descripción general

Descripción

Chemical Reactions Analysis

Methyl 4-chlorobenzene-1-carboximidothioate hydroiodide may participate in nucleophilic substitution reactions. The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine enhances the rate of substitution. A proposed mechanism involves initial addition of the nucleophile (e.g., hydroxide ion) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate. This mechanism is known as SNAr (Substitution Nucleophilic Aromatic). Nitrogen nucleophiles can also react with aryl halides, as seen in the derivatization of amino acids .

Aplicaciones Científicas De Investigación

Tautomeric Forms and DNA Structure

Methyl 4-chlorobenzene-1-carboximidothioate hydroiodide may have implications in the study of tautomeric forms within polynucleotide helices, which bear on the structure of DNA. Research indicates that certain crystalline forms, such as hydroper chlorate and hydroiodide, are used in spectral analysis to understand molecular interactions within DNA structures. This insight contributes to our understanding of DNA's physical properties and could inform studies on genetic stability, mutation processes, and DNA-drug interactions (Miles, 1961).

Protein Carboxylic Acid Modification

A method developed for the modification of carboxyl groups in proteins under mild conditions involves the activation of these groups and their subsequent reaction with nucleophiles, such as glycine methyl ester. This process is significant for analytical purposes and understanding protein structure-function relationships. The variation in carbodiimide structure can influence the activated carboxyl groups, offering a wide range of applications in protein chemistry and enzyme functionality studies (Hoare & Koshland, 1967).

Aromatic Oligomer Studies

Research into aromatic oligomers forming hetero duplexes in aqueous solutions utilizes electron-deficient and electron-rich components to complex strongly with each other due to hydrophobic effects and electrostatic complementarity. This study is crucial for understanding molecular self-assembly, which has implications in nanotechnology, material science, and the design of novel molecular structures with specific functionalities (Gabriel & Iverson, 2002).

Methylglyoxal Research

Methylglyoxal, a reactive alpha-oxoaldehyde, forms advanced glycation end-products in proteins, impacting diabetes and neurodegenerative diseases. Understanding its formation and detoxification processes in foodstuffs and organisms can lead to better management of related health complications and insights into food preservation and safety (Nemet, Varga-Defterdarović, & Turk, 2006).

Amide Formation Mechanism Study

Investigations into the mechanism of amide formation using carbodiimide in aqueous media provide valuable insights into bioconjugation processes. This research is crucial for the development of bioconjugation techniques in drug development, biomaterials, and the synthesis of complex biological molecules (Nakajima & Ikada, 1995).

Propiedades

IUPAC Name |

methyl 4-chlorobenzenecarboximidothioate;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNS.HI/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,10H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRNBKCBLLUBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=N)C1=CC=C(C=C1)Cl.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClINS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380470 | |

| Record name | Methyl 4-chlorobenzene-1-carboximidothioate--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chlorobenzene-1-carboximidothioate hydroiodide | |

CAS RN |

62925-87-5 | |

| Record name | Methyl 4-chlorobenzene-1-carboximidothioate--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B1621376.png)

![4-Chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1621380.png)